5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid
Description
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a thian-4-ylmethyl group (tetrahydrothiopyranylmethyl) and a carboxylic acid moiety at the 3-position. The oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a valuable pharmacophore in medicinal chemistry. The thian-4-ylmethyl substituent introduces a sulfur-containing cyclic ether, which may enhance lipophilicity and influence bioavailability or target binding.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
5-(thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c12-9(13)8-10-7(14-11-8)5-6-1-3-15-4-2-6/h6H,1-5H2,(H,12,13) |
InChI Key |
VHGSQKQKQSEGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid typically involves the reaction of thian-4-ylmethylamine with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of thian-4-ylmethyl hydrazine with carboxylic acid derivatives under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs with Aromatic Substitutions
Key Observations :
- Substituent Effects : Aromatic groups (e.g., phenyl, thiophene) enhance π-π stacking interactions, while halogens (Cl, Br) may improve target binding via halogen bonds. Methoxy or ethoxy groups could modulate solubility and metabolic stability .
- Synthesis : Ester hydrolysis (e.g., ethyl to carboxylic acid) is a common method, achieving high yields (e.g., 94% in ).
Aliphatic and Heterocyclic Substitutions
Key Observations :
- Aliphatic vs. Heterocyclic : Methyl groups (e.g., ) reduce steric hindrance, while pyrazole or pyrrole substituents introduce additional hydrogen-bonding sites, critical for enzyme inhibition (e.g., DNA gyrase in ).
- Biological Activity : Substitutions like dichloropyrrole-amide-phenyl correlate with potent antibacterial activity, suggesting that bulky, electron-deficient groups enhance target engagement .
Thiadiazole and Oxadiazole Comparison
Key Observations :
- Core Heterocycle : Thiadiazoles (e.g., ) exhibit higher LogP values compared to oxadiazoles, suggesting greater membrane permeability. However, oxadiazoles are often more metabolically stable due to reduced susceptibility to enzymatic degradation.
Biological Activity
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 228.27 g/mol
- CAS Number : 1554873-59-4
Biological Activity Overview
The biological activities of oxadiazole derivatives are widely recognized, particularly their anticancer properties. The five-membered 1,2,4-oxadiazole ring system is noted for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Anticancer Activity
Recent studies have demonstrated that compounds within the oxadiazole class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |
| 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid | HeLa (Cervical Cancer) | 2.41 | Inhibition of topoisomerase I |
| Novel Oxadiazole Derivative | U-937 (Leukemia) | <1.0 | Apoptosis induction and cell cycle arrest |
The mechanisms through which 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its biological effects include:
- Apoptosis Induction : Research indicates that this compound enhances the expression of pro-apoptotic proteins such as p53 and activates caspase pathways leading to programmed cell death in cancer cells .
- Inhibition of Topoisomerases : The compound has shown inhibitory effects on topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells .
- Antioxidant Activity : Some derivatives have demonstrated the ability to modulate oxidative stress responses in cells, contributing to their anticancer effects .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Cytotoxicity Assays : The MTT assay was employed to assess the antiproliferative effects of various oxadiazole derivatives against multiple cancer cell lines. Results showed that certain derivatives had IC values significantly lower than standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have revealed strong binding affinities between oxadiazole compounds and target proteins involved in cancer progression, suggesting potential for further drug development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazoles indicate that modifications at specific positions on the oxadiazole ring can enhance biological activity and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can regioselectivity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thian-4-ylmethyl precursors and 1,2,4-oxadiazole-3-carboxylic acid derivatives. A common approach involves refluxing chloroacetic acid with thiol-containing intermediates in acetic acid under catalytic conditions (e.g., sodium acetate) to promote cyclization . Regioselectivity is influenced by steric and electronic factors; substituents on the thian ring and reaction pH (typically 4–6) are critical for directing the oxadiazole formation .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use thin-layer chromatography (TLC) with silica gel plates and UV detection for preliminary purity checks .
- Spectroscopy : Confirm the structure via IR spectroscopy (key peaks: C=O stretch at ~1700 cm⁻¹, oxadiazole ring vibrations at ~1600 cm⁻¹) and NMR (e.g., thian methylene protons at δ 3.5–4.0 ppm) .
- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (±0.3% tolerance) .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or alcohols. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference . For crystallography, use ethanol/water mixtures (3:1 v/v) to induce controlled crystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for cytokine profiling) .
- Structure-Activity Relationship (SAR) : Compare activity across analogs (e.g., substituents on the thian ring or oxadiazole core) to isolate pharmacophoric motifs. For example, electron-withdrawing groups on the thian ring enhance anticancer activity but may reduce anti-inflammatory effects .
- Mechanistic Studies : Use knock-out cell lines or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to clarify targets .
Q. What strategies are effective for improving the metabolic stability of this compound in vivo?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties at the carboxylic acid group to enhance bioavailability. Hydrolysis in physiological conditions releases the active form .
- Salt Formation : Prepare sodium or potassium salts to improve aqueous solubility and reduce first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .
Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., HDACs for anticancer activity). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic contacts with the thian methyl group .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability and identify flexible regions for chemical modification .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict inhibitory potency .
Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?
- Methodological Answer :
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Monitor for oxidation (e.g., sulfoxide formation) or hydrolysis (cleavage of the oxadiazole ring) .
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) to simulate accelerated aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
